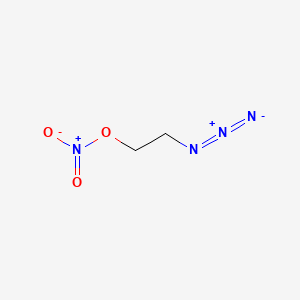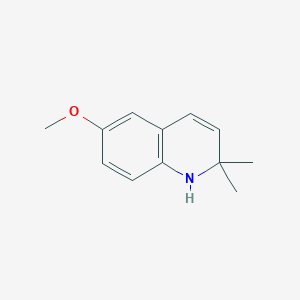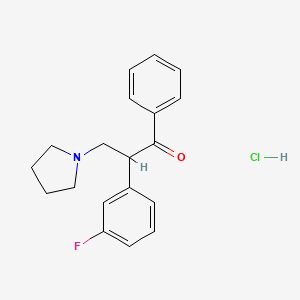
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves the reaction of m-fluorobenzaldehyde with pyrrolidine and propiophenone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Studied for its reactivity and potential as a precursor for other compounds.
Biology: Investigated for its effects on biological systems, including potential stimulant properties.
Medicine: Explored for potential therapeutic uses, although safety and efficacy need thorough evaluation.
Wirkmechanismus
The mechanism of action of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride involves its interaction with molecular targets such as neurotransmitter transporters. It may inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels in the synaptic cleft and resulting in stimulant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone: Without the hydrochloride salt form.
3,4-Methylenedioxypyrovalerone (MDPV): Another substituted cathinone with stimulant properties.
Mephedrone: A well-known substituted cathinone with similar effects.
Uniqueness
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to its specific substitution pattern and the presence of the m-fluorophenyl group, which may influence its pharmacological properties and reactivity compared to other substituted cathinones.
Eigenschaften
CAS-Nummer |
40281-24-1 |
|---|---|
Molekularformel |
C19H21ClFNO |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20FNO.ClH/c20-17-10-6-9-16(13-17)18(14-21-11-4-5-12-21)19(22)15-7-2-1-3-8-15;/h1-3,6-10,13,18H,4-5,11-12,14H2;1H |
InChI-Schlüssel |
LYMCPICMHHGLKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


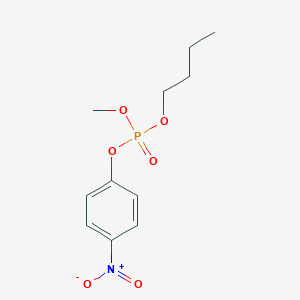
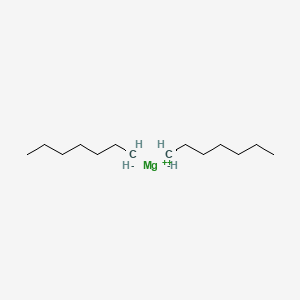
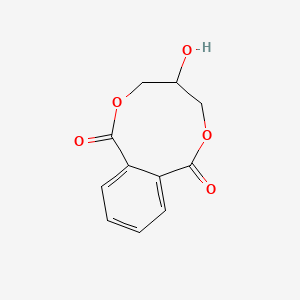

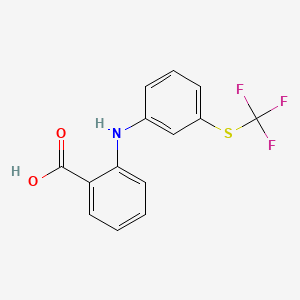
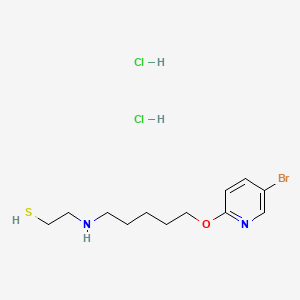

![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
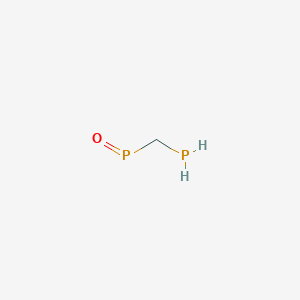
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

